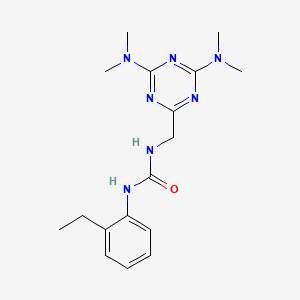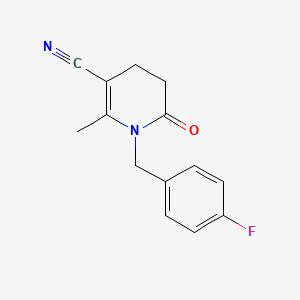
4-amino-1-methyl-3-nitropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-methyl-3-nitropyridin-2(1H)-one, also known as AMN082, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2001 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in various fields of research.
作用機序
4-amino-1-methyl-3-nitropyridin-2(1H)-one activates mGluR7 by binding to a specific site on the receptor, which triggers a series of downstream signaling events. These signaling events ultimately lead to the modulation of neurotransmitter release in the brain. Specifically, activation of mGluR7 has been shown to inhibit the release of glutamate and increase the release of GABA, which are both important neurotransmitters involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
Studies have shown that 4-amino-1-methyl-3-nitropyridin-2(1H)-one has a number of biochemical and physiological effects in the body. For example, it has been shown to increase the release of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. Additionally, 4-amino-1-methyl-3-nitropyridin-2(1H)-one has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using 4-amino-1-methyl-3-nitropyridin-2(1H)-one in lab experiments is that it is a highly specific agonist for mGluR7, which allows for precise modulation of this receptor. Additionally, the compound has a relatively long half-life, which makes it suitable for use in in vivo experiments. However, one limitation of using 4-amino-1-methyl-3-nitropyridin-2(1H)-one is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
将来の方向性
There are a number of potential future directions for research involving 4-amino-1-methyl-3-nitropyridin-2(1H)-one. One area of interest is in the development of novel therapeutics for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is potential for the use of 4-amino-1-methyl-3-nitropyridin-2(1H)-one in the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential applications of 4-amino-1-methyl-3-nitropyridin-2(1H)-one in these areas.
合成法
The synthesis of 4-amino-1-methyl-3-nitropyridin-2(1H)-one involves a series of chemical reactions that begin with the reaction of 2-nitropyridine with sodium hydride to form the intermediate compound 2-nitropyridin-1-ide. This intermediate is then reacted with methyl iodide to form 2-methyl-3-nitropyridine. The final step involves the reaction of 2-methyl-3-nitropyridine with ammonia to form 4-amino-1-methyl-3-nitropyridin-2(1H)-one.
科学的研究の応用
4-amino-1-methyl-3-nitropyridin-2(1H)-one has been studied extensively for its potential therapeutic uses in various fields of research. One of the most promising areas of research is in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 4-amino-1-methyl-3-nitropyridin-2(1H)-one can activate a specific type of receptor in the brain known as the metabotropic glutamate receptor 7 (mGluR7), which has been implicated in the regulation of dopamine neurotransmission. This suggests that 4-amino-1-methyl-3-nitropyridin-2(1H)-one may be able to modulate dopamine levels in the brain and potentially alleviate symptoms associated with Parkinson's disease and schizophrenia.
特性
IUPAC Name |
4-amino-1-methyl-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGPAJTCWKCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-3-nitropyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2762729.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2762730.png)
![2-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2762731.png)

![Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2762734.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)


![(Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762743.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)
![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2762750.png)